molecular formula C27H30O9 B13325481 HeteroclitinE

HeteroclitinE

Cat. No.: B13325481
M. Wt: 498.5 g/mol
InChI Key: XUIUDMCZUMRZDC-ZHOMHHPZSA-N
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Description

HeteroclitinE is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HeteroclitinE typically involves multi-step organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis are employed to produce large quantities of the compound while maintaining high standards of quality and consistency.

Chemical Reactions Analysis

Types of Reactions

HeteroclitinE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

HeteroclitinE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of HeteroclitinE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the structure of the this compound derivative used.

Comparison with Similar Compounds

HeteroclitinE is compared with other heterocyclic compounds to highlight its uniqueness:

    Similar Compounds: Pyridine, quinoline, and isoquinoline are some examples of similar heterocyclic compounds.

    Uniqueness: this compound stands out due to its specific ring structure and the presence of unique functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H30O9

Molecular Weight

498.5 g/mol

IUPAC Name

[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H30O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h7-9,13-14,20-21,28H,10-11H2,1-6H3/b12-7-/t13-,14+,20+,21+,27-/m0/s1

InChI Key

XUIUDMCZUMRZDC-ZHOMHHPZSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H]([C@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C

Origin of Product

United States

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